

The Discovery of Artemisinin: A Technical Chronicle of a Medical Breakthrough

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Compound of Interest

Compound Name: *Artemisin*

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A comprehensive guide for researchers, scientists, and drug development professionals on the pivotal discovery of **artemisinin**, detailing the historical timeline, experimental protocols, and scientific data that underpin this Nobel Prize-winning achievement.

Introduction

The discovery of **artemisinin**, a potent antimalarial compound, stands as a landmark achievement in modern medicine. This technical guide provides an in-depth exploration of the historical and scientific journey that led to its isolation and development. From its origins in traditional Chinese medicine to its elucidation through rigorous scientific methodology, the story of **artemisinin** offers valuable insights into natural product drug discovery. This document details the key milestones, experimental procedures, and quantitative data that were foundational to this medical breakthrough, which has saved millions of lives.

Historical Timeline and Project 523

The discovery of **artemisinin** was a direct result of a large-scale, secret military project initiated by the Chinese government on May 23, 1967, codenamed "Project 523".^{[1][2]} The project was a response to the emergence of chloroquine-resistant malaria, which was causing significant casualties during the Vietnam War.^[2] The initiative brought together over 500 scientists from more than 60 institutions, organized into three main streams: synthetic compounds, clinical studies, and traditional Chinese medicine.^{[1][2]}

The traditional Chinese medicine branch proved to be the most fruitful. In 1969, Tu Youyou, a researcher at the Academy of Traditional Chinese Medicine (now the China Academy of Chinese Medical Sciences), was appointed head of a research group tasked with screening traditional remedies for antimalarial activity.^[3]^[4]

Key Milestones in the Discovery and Development of **Artemisinin**:

Year	Milestone	Key Individuals/Groups	Reference
1967	Launch of "Project 523" by the Chinese government.	Mao Zedong, Zhou Enlai	[1][2]
1969	Tu Youyou is appointed head of a research group within Project 523 to investigate traditional Chinese medicines.	Tu Youyou	[3][4]
1971	Tu Youyou's team screens over 2,000 traditional recipes and identifies Artemisia annua (qinghao) as a promising candidate.	Tu Youyou and her team	[3]
Oct 1971	Inspired by ancient texts, Tu Youyou's team successfully uses a low-temperature ether extraction method to obtain a highly effective extract of Artemisia annua.	Tu Youyou	[3][5]
1972	The active compound, later named qinghaosu (artemisinin), is isolated as a crystalline substance.	Tu Youyou and her team	[6][7]
Aug-Oct 1972	The first clinical trial of the Artemisia annua	Tu Youyou and her team	[3][5]

	extract is conducted in Hainan province, demonstrating its efficacy in malaria patients.		
1973	The more potent derivative, dihydroartemisinin, is synthesized.	Tu Youyou and her team	[8]
1975	The chemical structure of artemisinin is elucidated.	Tu Youyou and collaborators	[6]
1977	The structure of artemisinin is first published in a Chinese journal.	Qinghaosu Antimalarial Coordinating Research Group	[6]
1979	The first English-language publication on the clinical efficacy of artemisinin appears.	Qinghaosu Antimalarial Coordinating Research Group	[7]
1981	Project 523 is officially terminated.	Chinese Government	[2]

Experimental Protocols

Extraction and Isolation of Artemisinin (circa 1971)

The breakthrough in isolating **artemisinin** came from a critical insight by Tu Youyou, who, after consulting ancient Chinese medical texts, hypothesized that the traditional high-temperature extraction methods were destroying the active compound.[3][5] This led to the development of a low-temperature ether extraction protocol.

Protocol:

- Plant Material: Leaves of *Artemisia annua* L. were collected and air-dried.
- Extraction Solvent: Diethyl ether was used as the solvent.
- Extraction Procedure: The dried leaves were macerated in diethyl ether at a low temperature. While the exact temperature is not specified in many English-language sources, the boiling point of diethyl ether (34.6 °C) suggests the extraction was performed at or near room temperature to avoid heat.
- Purification:
 - The initial ether extract was treated with an alkaline solution (e.g., sodium hydroxide solution) to remove acidic components, which were found to be inactive and contributed to toxicity.[5]
 - The remaining neutral portion of the extract, containing the active compound, was then subjected to further purification steps, including silica gel column chromatography, to yield the crystalline **artemisinin**. [5]

Structural Elucidation of Artemisinin (circa 1972-1975)

The determination of **artemisinin**'s unique chemical structure was a collaborative effort involving various analytical techniques.

Methodologies Used:

- Elemental Analysis: Determined the molecular formula to be $C_{15}H_{22}O_5$. [6]
- Mass Spectrometry: Provided the molecular weight of 282 g/mol. [6]
- Spectrophotometry (Infrared and UV-Vis): Infrared spectroscopy indicated the presence of a lactone ring. The lack of a strong UV chromophore was also a key finding.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H -NMR and ^{13}C -NMR were crucial in piecing together the carbon-hydrogen framework of the molecule.
- X-ray Crystallography: This technique ultimately confirmed the complete stereostructure of **artemisinin**, revealing its most unusual feature: a 1,2,4-trioxane ring, an endoperoxide

bridge that is critical for its antimalarial activity.[6]

Physicochemical Properties of **Artemisinin**:

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₂ O ₅	[6]
Molecular Weight	282.33 g/mol	[6]
Melting Point	156-157 °C	[6]
Appearance	Colorless, crystalline substance	[6]

Synthesis of Dihydroartemisinin (DHA) (circa 1973)

Dihydro**artemisinin**, a more potent derivative, was first synthesized by the reduction of **artemisinin**.

Protocol:

- Starting Material: Purified **artemisinin**.
- Reducing Agent: Sodium borohydride (NaBH₄) was used as the reducing agent.
- Solvent: The reaction was typically carried out in methanol.
- Procedure: **Artemisinin** was dissolved in methanol and cooled. Sodium borohydride was then added portion-wise to reduce the lactone group to a lactol, forming dihydro**artemisinin**.
- Work-up and Purification: The reaction was quenched, and the product was extracted and purified, often by recrystallization, to yield dihydro**artemisinin**.

Plasmodium berghei Mouse Model for Antimalarial Screening (circa 1970s)

The Plasmodium berghei mouse model was the primary in vivo screening tool used during Project 523 to test the efficacy of various herbal extracts.

Protocol:

- **Animal Model:** Mice (strain often unspecified in early texts, but likely a common laboratory strain) were used as the host.
- **Parasite:** *Plasmodium berghei*, a rodent malaria parasite, was used for infection.
- **Infection:** Mice were infected with *P. berghei*, typically through intraperitoneal injection of infected blood.
- **Treatment:** The test extract (e.g., the ether extract of *Artemisia annua*) was administered to the infected mice, usually orally.
- **Evaluation:** The effectiveness of the extract was determined by monitoring the level of parasitemia (the percentage of red blood cells infected with the parasite) in the treated mice compared to a control group of infected but untreated mice. A 100% inhibition of parasitemia was the goal and was achieved with the neutral ether extract of *Artemisia annua*.[\[3\]](#)

Clinical Trial Data

The first clinical trial of the *Artemisia annua* extract was conducted from August to October 1972 in Hainan province. This pivotal study provided the first evidence of its efficacy in humans.

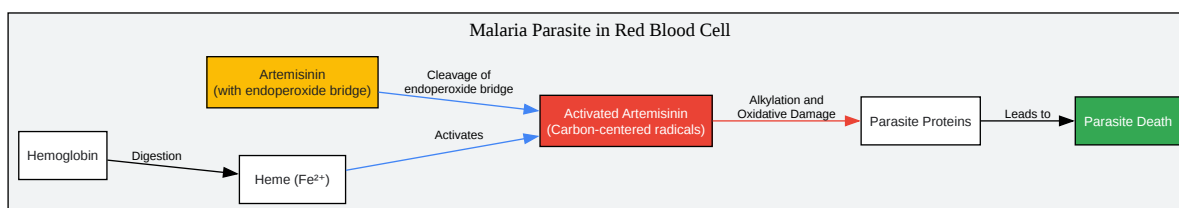
Summary of the 1972 Hainan Clinical Trial:

Parameter	Data	Reference
Number of Patients	21	[3][5]
Malaria Type	9 Plasmodium falciparum, 11 Plasmodium vivax, 1 mixed infection	[9]
Treatment	Neutral ether extract of Artemisia annua	[3][5]
Outcome	Rapid clearance of fever and parasites from the blood	[6]
Comparison	The extract was reported to be more effective than the chloroquine control group.	[6]

Signaling Pathways and Experimental Workflows

Artemisinin's Mechanism of Action: The Heme-Activation Pathway

The antimalarial activity of **artemisinin** is dependent on its endoperoxide bridge. The currently accepted mechanism involves the activation of this bridge by heme, which is produced during the digestion of hemoglobin by the malaria parasite within red blood cells.

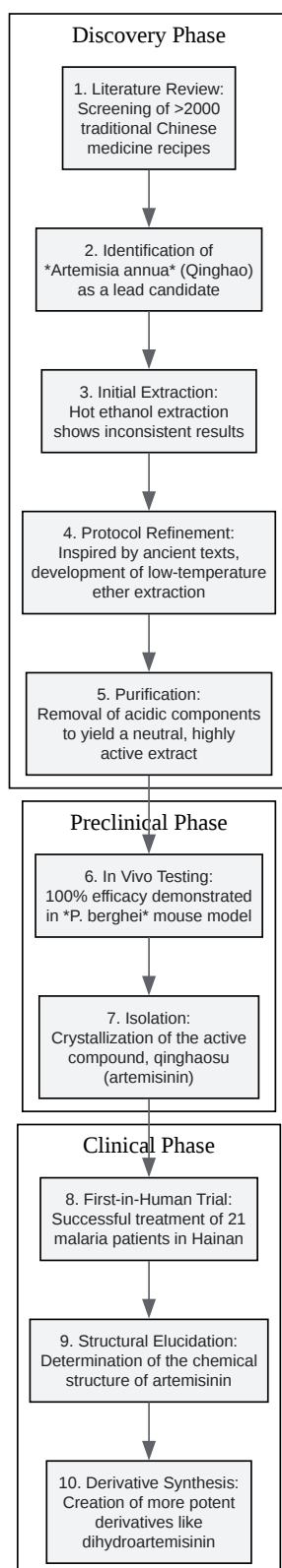


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Caption: Heme-mediated activation of **artemisinin** leading to parasite death.

Project 523: Artemisinin Discovery Workflow

The discovery of **artemisinin** within Project 523 followed a systematic, multi-step process that began with traditional knowledge and culminated in a purified, clinically effective compound.



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Caption: Workflow of the discovery and development of **artemisinin** under Project 523.

Conclusion

The discovery of **artemisinin** is a testament to the power of integrating traditional knowledge with modern scientific methods. The systematic approach of Project 523, coupled with the crucial insights and perseverance of scientists like Tu Youyou, led to the development of a novel class of antimalarial drugs that has had an immeasurable impact on global health. This technical guide serves to document the key scientific principles and experimental foundations of this remarkable achievement, providing a valuable resource for the next generation of researchers in the field of drug discovery and development.

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